3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde
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Overview
Description
3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbonyl diimidazoles (CDI) in toluene, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-cancer agent and other therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison
Compared to other oxadiazoles, 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the m-tolyl group enhances its lipophilicity and may improve its ability to penetrate cell membranes .
Biological Activity
3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a compound that belongs to the oxadiazole family, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, contributing to its unique pharmacological properties.
The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells through various pathways. For example, compounds have been shown to increase p53 expression and activate caspase-3 in breast cancer cell lines . Molecular docking studies suggest strong interactions between oxadiazole derivatives and target proteins involved in cell cycle regulation, indicating that this compound may similarly interact with critical cellular pathways.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For instance, certain compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains at concentrations significantly lower than standard antibiotics . While specific data on this compound is not explicitly available in the literature, its structural similarity to other active derivatives suggests potential antimicrobial efficacy.
Anticonvulsant Activity
Some oxadiazole derivatives have also been evaluated for their anticonvulsant properties. Studies indicate that modifications in the oxadiazole structure can enhance seizure protection in animal models . The potential for this compound to exhibit anticonvulsant effects remains an area for future research.
Table: Biological Activity of Oxadiazole Derivatives
Compound Name | Activity Type | Target Cell Lines/Organisms | IC50 Value (µM) |
---|---|---|---|
Derivative 1 | Anticancer | OVXF 899 (Ovarian) | 2.76 |
Derivative 2 | Anticancer | PXF 1752 (Mesothelioma) | 9.27 |
Oxadiazole Compound | Antimicrobial | MRSA | <4 |
Oxadiazole Derivative | Anticonvulsant | Animal Models | Varies |
Recent Advances in Synthesis and Applications
Recent studies have focused on novel synthetic routes for creating more potent oxadiazole derivatives. These advancements include one-pot synthesis strategies that streamline the functionalization process . Such innovations may facilitate the development of more effective analogs of this compound with enhanced biological activities.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-3-2-4-8(5-7)10-11-9(6-13)14-12-10/h2-6H,1H3 |
InChI Key |
WYHHOUGJFGCXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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